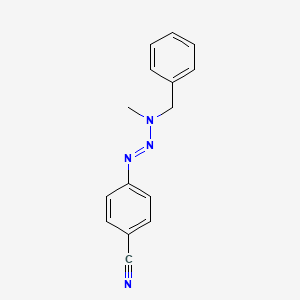
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is an organic compound with the molecular formula C15H14N4 It is a derivative of benzonitrile, featuring a triazeno group substituted at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile typically involves the reaction of benzonitrile with appropriate triazeno precursors under controlled conditions. One common method includes the reaction of benzonitrile with 3-benzyl-3-methyl-1-triazeno compounds in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazeno group into different functional groups.
Substitution: The compound can participate in substitution reactions, where the triazeno group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile involves its interaction with specific molecular targets and pathways. The triazeno group can undergo various transformations, influencing the compound’s reactivity and interactions. These interactions can affect biological pathways, leading to potential therapeutic effects or other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- p-(3-Butyl-3-methyl-1-triazeno)benzonitrile
- p-(3-Phenyl-3-methyl-1-triazeno)benzonitrile
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The benzyl group can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
65542-21-4 |
|---|---|
Fórmula molecular |
C15H14N4 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
4-[[benzyl(methyl)amino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H14N4/c1-19(12-14-5-3-2-4-6-14)18-17-15-9-7-13(11-16)8-10-15/h2-10H,12H2,1H3 |
Clave InChI |
HGLKQTLPFOLZJL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


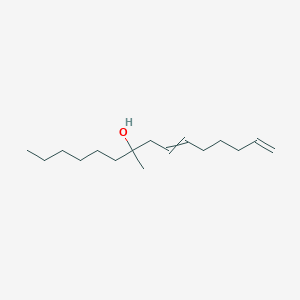
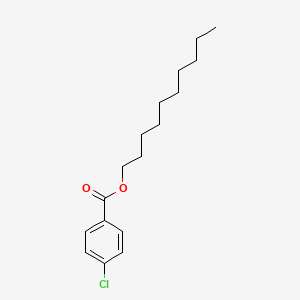
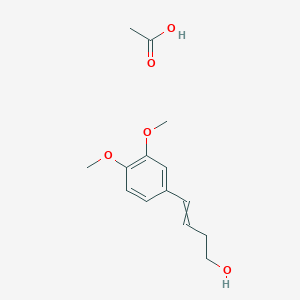
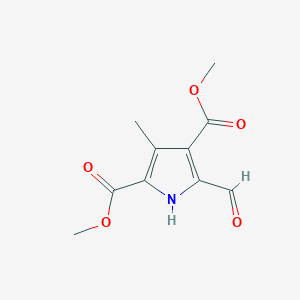
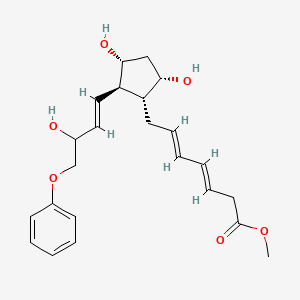
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)

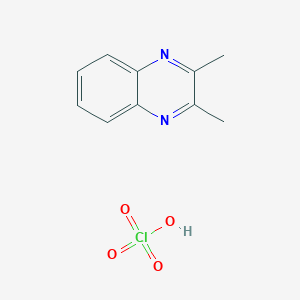
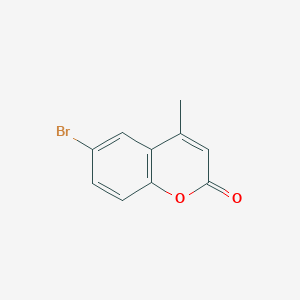
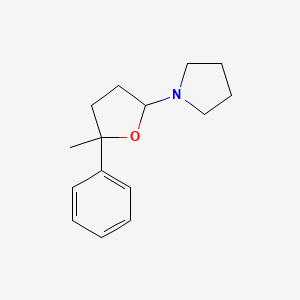
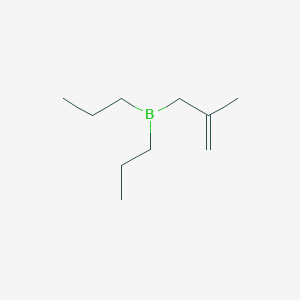
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
